Bis[(2,2,2-trifluoroacetyl)oxy]lead
Description
Bis[(2,2,2-trifluoroacetyl)oxy]lead is an organolead compound featuring two trifluoroacetyloxy (CF₃COO⁻) groups coordinated to a central lead atom. The trifluoroacetyl group, a strong electron-withdrawing moiety, likely enhances the compound’s electrophilicity and stability compared to non-fluorinated analogs. Organolead compounds are historically noted for specialized applications in catalysis or organic synthesis, though their use is heavily restricted due to lead’s neurotoxicity and environmental persistence.
Properties
Molecular Formula |
C4F6O4Pb |
|---|---|
Molecular Weight |
433 g/mol |
IUPAC Name |
bis[(2,2,2-trifluoroacetyl)oxy]lead |
InChI |
InChI=1S/2C2HF3O2.Pb/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI Key |
XVULNTYAIWEMSW-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(F)(F)F)O[Pb]OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead trifluoroacetate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with trifluoroacetic acid. The reaction typically occurs under reflux conditions, where the lead compound is dissolved in trifluoroacetic acid, and the mixture is heated until the reaction is complete. The resulting solution is then evaporated to obtain lead trifluoroacetate as a solid.
Industrial Production Methods: In industrial settings, lead trifluoroacetate is produced using similar methods but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Lead trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: It can participate in substitution reactions where the trifluoroacetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and other nucleophiles are used under mild conditions.
Major Products Formed:
Oxidation: Lead(IV) trifluoroacetate.
Reduction: Lead(0) or lead(II) compounds.
Substitution: Various organolead compounds depending on the substituent.
Scientific Research Applications
Lead trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of lead-containing compounds.
Biology: It is used in studies involving lead toxicity and its effects on biological systems.
Medicine: Research on lead-based drugs and their potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of lead trifluoroacetate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. The trifluoroacetate groups enhance its solubility and reactivity, allowing it to participate in various chemical reactions. The pathways involved include oxidative stress and inhibition of enzyme activity, leading to cellular damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Mercury-Based Derivatives
The mercury compound [3,4-dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)mercury (CAS 145889-57-2) shares structural similarities with Bis[(2,2,2-trifluoroacetyl)oxy]lead, differing primarily in the central metal (Hg vs. Pb). Key distinctions include:
- Toxicity : Mercury compounds exhibit extreme toxicity, particularly to the nervous system, whereas lead compounds are also highly toxic but with distinct mechanisms (e.g., disrupting heme synthesis) .
- Reactivity : Mercury’s higher electrophilicity facilitates stronger interactions with nucleophiles (e.g., thiols in proteins), whereas lead compounds may exhibit slower reaction kinetics due to weaker Lewis acidity .
- Stability : Mercury derivatives often degrade under UV light, while lead compounds are more sensitive to hydrolysis or thermal decomposition.
Functional Analogs: Trifluoroacetyl-Containing Organic Compounds
The organic compound 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine 2,2,2-trifluoroacetic acid (CAS 1909337-38-7) highlights the role of the trifluoroacetyl group in non-metallic systems. Unlike the lead compound, this molecule is used in pharmaceutical and agrochemical R&D due to its selectivity in reactions (e.g., as a building block for heterocycles). The trifluoroacetyl group enhances metabolic stability and lipophilicity in organic contexts, whereas in metal complexes, it primarily modulates electronic properties .
Data Tables and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
